Pyridine, 2,2'-sulfonylbis(5-amino-
Description
Pyridine, 2,2'-sulfonylbis(5-amino-) (CAS: CID 3040107) is a sulfonated bipyridine derivative with the molecular formula C₁₀H₁₀N₄O₂S and systematic name 6-(5-aminopyridin-2-yl)sulfonylpyridin-3-amine . Its structure features two pyridine rings linked by a sulfonyl (-SO₂-) group, with amino (-NH₂) substituents at the 5-positions of each pyridine moiety. Key properties include:
Properties
CAS No. |
51706-27-5 |
|---|---|
Molecular Formula |
C10H10N4O2S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
6-(5-aminopyridin-2-yl)sulfonylpyridin-3-amine |
InChI |
InChI=1S/C10H10N4O2S/c11-7-1-3-9(13-5-7)17(15,16)10-4-2-8(12)6-14-10/h1-6H,11-12H2 |
InChI Key |
RCOWHCZLRLBOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)S(=O)(=O)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The most structurally analogous compound is [2,2'-Bipyridine]-5,5'-diamine (CAS: 52382-48-6), which shares the bipyridine backbone and amino substituents but lacks the sulfonyl linkage. A detailed comparison is provided below:
| Property | Pyridine, 2,2'-Sulfonylbis(5-amino-) | [2,2'-Bipyridine]-5,5'-Diamine |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₄O₂S | C₁₀H₁₀N₄ |
| Molecular Weight (g/mol) | 250.28 | 186.22 |
| Functional Groups | Sulfonyl (-SO₂-), two amino (-NH₂) | Direct C-C bond, two amino (-NH₂) |
| Key Structural Feature | Sulfonyl bridge | Direct bipyridine linkage |
| Predicted CCS ([M+H]⁺, Ų) | 151.7 | Not reported |
| CAS Number | CID 3040107 | 52382-48-6 |
| Synthetic Utility | Potential linker for metal coordination | Ligand for metal complexes |
The sulfonyl group in the target compound increases its molecular weight by 64 g/mol (contributed by SO₂) and introduces polarity, which may influence solubility and reactivity compared to the non-sulfonated analog .
Functional and Application Differences
- In contrast, [2,2'-Bipyridine]-5,5'-diamine’s direct C-C bond allows for rigid planar geometry, ideal for chelating transition metals .
- Spectroscopic Properties : Collision cross-section data for the sulfonated compound suggests a larger molecular footprint than typical bipyridines, which could impact its behavior in mass spectrometry or chromatography .
- Safety and Handling: Limited data are available for both compounds.
Q & A
Q. Table 1: GHS Hazard Classification (Based on Analogous Pyridine Derivatives)
| Hazard Category | Classification Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | Category 1 | Avoid ingestion; use PPE |
| Skin Irritation | Category 2 | Wear gloves/lab coats |
| Serious Eye Damage | Category 1 | Use safety goggles |
| Respiratory Irritation | Category 3 | Work in ventilated areas |
| Data derived from analogous terpyridine compounds . |
What synthetic routes are commonly employed for Pyridine, 2,2'-sulfonylbis(5-amino-) derivatives?
Basic Question
Methodological Answer:
A widely used method involves multi-step functionalization :
Sulfonation: Introduce sulfonyl groups via reaction with sulfonic acid derivatives under controlled pH (e.g., H₂SO₄ catalysis) .
Amination: Use hydroxylamine sulfate or palladium-catalyzed cross-coupling to attach amino groups at specific positions .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
Key Considerations:
- Monitor reaction temperature (e.g., 140–150°C for amination) to avoid decomposition .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
How can researchers resolve contradictions in spectroscopic data for Pyridine, 2,2'-sulfonylbis(5-amino-) derivatives?
Advanced Question
Methodological Answer:
Discrepancies in NMR, IR, or mass spectra often arise from isomeric by-products or solvent interference . Strategies include:
- Multi-Technique Cross-Validation:
- ¹H/¹³C NMR: Compare peak splitting patterns with computational predictions (DFT calculations).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (±0.001 Da tolerance).
- Chromatographic Purity Checks: Use HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions for re-analysis .
- Crystallography: Obtain single-crystal X-ray structures to unambiguously confirm stereochemistry .
What strategies optimize reaction conditions for high-yield synthesis of Pyridine, 2,2'-sulfonylbis(5-amino-)?
Advanced Question
Methodological Answer:
Optimization requires systematic parameter tuning:
- Catalyst Screening: Test Pd(OAc)₂, Xantphos, or CuI for cross-coupling efficiency .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility.
- Temperature Gradients: Use microwave-assisted synthesis for rapid heating/cooling cycles to suppress side reactions .
- Real-Time Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation.
Case Study: A 72% yield was achieved for a related pyridine derivative using Pd-catalyzed amination at 110°C in DMF .
What characterization techniques are critical for confirming the structure of Pyridine, 2,2'-sulfonylbis(5-amino-)?
Intermediate Question
Methodological Answer:
- Elemental Analysis: Verify C, H, N, S content (±0.3% deviation) .
- FTIR Spectroscopy: Identify sulfonyl (S=O stretch: 1350–1300 cm⁻¹) and amino (N–H bend: 1600–1500 cm⁻¹) groups .
- UV-Vis Spectroscopy: Assess π→π* transitions in pyridine rings (λmax ~260–280 nm) to confirm conjugation .
How can researchers analyze and mitigate by-product formation during synthesis?
Advanced Question
Methodological Answer:
- By-Product Identification: Use LC-MS to detect impurities; compare retention times with known standards .
- Reaction Kinetic Modeling: Apply pseudo-first-order rate laws to identify steps prone to side reactions (e.g., over-sulfonation).
- Additive Screening: Introduce scavengers (e.g., molecular sieves for water removal) or inhibitors (e.g., TEMPO for radical quenching).
Example: In a terpyridine synthesis, adjusting the H₂SO₄ concentration reduced tar formation by 40% .
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